Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-
Overview
Description
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- is a specialized organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid functional group attached to a benzofuran ring, which is further substituted with a cyclohexylmethyl group. The presence of the boronic acid group makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
In industrial settings, the synthesis of boronic acids often employs large-scale hydroboration reactions. These reactions involve the addition of a B-H bond over an alkene or alkyne to produce the corresponding alkyl or alkenylborane . The process is efficient and allows for the production of boronic acids on a significant scale.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or peracids.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Employs palladium catalysts and bases like potassium acetate in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a reversible covalent inhibitor in enzyme studies.
Medicine: Explored for its role in drug development, particularly in the synthesis of protease inhibitors.
Mechanism of Action
The mechanism by which boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- exerts its effects involves the formation of reversible covalent bonds with target molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form a new carbon-carbon bond . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Catecholborane
Uniqueness
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective in certain cross-coupling reactions where other boronic acids may not perform as well .
Properties
IUPAC Name |
[5-(cyclohexylmethyl)-1-benzofuran-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h6-7,9-11,17-18H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUMBGKGBBKYKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)CC3CCCCC3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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